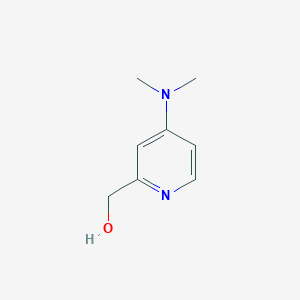

(4-(Dimethylamino)pyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a white to yellow solid . It is also known by its IUPAC name, [4-(dimethylamino)-2-pyridinyl]methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 . This indicates the presence of a pyridine ring with a dimethylamino group and a methanol group attached to it.Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Catalytic Applications

(4-(Dimethylamino)pyridin-2-yl)methanol, often referred to as a derivative of 4-dimethylaminopyridine (DMAP), finds significant applications in catalysis. Kobayashi et al. (2011) reported its use in the synthesis of pyrrolopyridin-3-ols, where it acted as a catalyst in the O-acylation of unstable alcohols, highlighting its utility in complex organic synthesis processes (Kobayashi et al., 2011). Liu et al. (2014) demonstrated the use of a DMAP hydrochloride variant as a recyclable catalyst in the acylation of inert alcohols and phenols, further emphasizing the versatility of DMAP derivatives in catalytic reactions (Liu et al., 2014).

Electrocatalytic Reduction

In the field of electrocatalysis, Barton Cole et al. (2015) explored substituted pyridiniums, including 4-dimethylamino pyridine, for their ability to reduce carbon dioxide to methanol. This study reveals the potential of DMAP derivatives in environmentally significant reactions like CO2 reduction (Barton Cole et al., 2015).

Synthesis of Nickel Complexes

In the area of inorganic chemistry, Kermagoret and Braunstein (2008) synthesized nickel complexes using (pyridin-2-yl)methanol derivatives. These complexes were applied in ethylene oligomerization, highlighting the role of DMAP derivatives in the synthesis of catalytically active metal complexes (Kermagoret & Braunstein, 2008).

Nonlinear Optical Properties

Luminescence and nonlinear optical properties are another area where DMAP derivatives find applications. Kimura et al. (1977) studied the luminescence of aminopyridines, including 4-(dimethylamino)pyridines, highlighting their potential in optical applications (Kimura et al., 1977). Additionally, Li et al. (2012) investigated thienyl-substituted pyridinium salts, including dimethylamino variants, for their second-order nonlinear optical properties (Li et al., 2012).

Chemical Synthesis and Molecular Studies

In chemical synthesis, the reaction of dimethylamino-azirines with pyridinedicarboximide, as studied by Obrech et al. (1988), presents another application. This reaction provides a pathway to synthesize herbicide-related compounds (Obrech et al., 1988). Moreover, Najafi et al. (2012) described the synthesis of a stannate complex using 4-(dimethylamino)pyridine, contributing to the field of coordination chemistry (Najafi et al., 2012).

Iodolactonisation Reactions

Meng et al. (2015) demonstrated the use of 4-(dimethylamino)pyridine in the iodolactonisation of unsaturated carboxylic acids. This showcases its utility in synthesizing lactone structures under neutral conditions (Meng et al., 2015).

Propriétés

IUPAC Name |

[4-(dimethylamino)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKOLJQHBWLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)

![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)

![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2935998.png)

![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

![3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2936008.png)